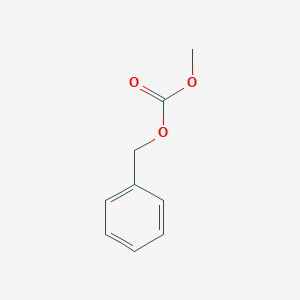

Benzyl Methyl Carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEPKHDCMGFQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928021 | |

| Record name | Benzyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13326-10-8 | |

| Record name | Carbonic acid, methyl phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Methyl Carbonate via Transesterification of Dimethyl Carbonate with Benzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of benzyl methyl carbonate (BMC), a versatile chemical intermediate, through the transesterification of dimethyl carbonate (DMC) with benzyl alcohol.[1][2] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses the influence of key reaction parameters on yield and selectivity. The content is grounded in established scientific principles and supported by peer-reviewed literature to ensure technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound (CAS No. 13326-10-8) is a valuable organic compound characterized by the molecular formula C9H10O3.[3][][5] It serves as a crucial intermediate in a multitude of organic transformations. Its utility lies in its capacity to act as a precursor for benzylation, methylation, and methoxycarbonylation reactions.[1] These reactions are often conducted under milder and more environmentally benign conditions compared to traditional synthetic routes.[1]

The significance of BMC is particularly highlighted in its role as an intermediate in the synthesis of other important carbonates, such as dibenzyl carbonate.[1] The controlled transesterification of dimethyl carbonate with benzyl alcohol can be tailored to yield BMC as the primary product, which can subsequently be converted to the symmetrical dibenzyl carbonate.[1] This stepwise methodology affords greater control over the reaction and simplifies the purification process.[1]

Furthermore, BMC's involvement in reactions with the green reagent, dimethyl carbonate (DMC), underscores its importance in sustainable chemistry.[1] In reactions of DMC with nucleophiles, such as amines, BMC can be either an intermediate or a side product, illustrating the competing pathways of methylation and methoxycarbonylation.[1]

Reaction Mechanism and Catalysis

The synthesis of this compound from dimethyl carbonate and benzyl alcohol proceeds via a transesterification reaction. This process is typically catalyzed by a base. The reaction can be influenced by various factors, including the choice of catalyst, reaction temperature, and the molar ratio of the reactants.

The Transesterification Reaction

Under basic catalysis, the reaction of alcohols with DMC predominantly follows a BAc2 (base-catalyzed acyl substitution) mechanism to produce methyl alkyl carbonates.[6] The general scheme for this reaction is as follows:

In the context of this guide, R is the benzyl group.

Catalytic Systems

A variety of catalysts can be employed to facilitate this transesterification. The choice of catalyst significantly impacts the reaction's efficiency and selectivity.

-

Homogeneous Base Catalysts: Simple bases like potassium carbonate (K2CO3) are effective for this transformation.[6][7] These catalysts are readily available and cost-effective. However, their homogeneous nature can complicate product purification, often requiring aqueous work-ups.[6]

-

Heterogeneous Catalysts: To circumvent the issues associated with homogeneous catalysts, solid catalysts have been explored. Sodium-exchanged faujasites (NaX or NaY), a type of zeolite, have demonstrated high activity and selectivity in the synthesis of methyl ethers from benzyl-type alcohols and DMC.[6][7][8][9] These catalysts offer the advantage of easy separation and potential for recycling.[10] The acid-base properties of the faujasite surface are believed to play a crucial role in the catalytic cycle.[8][9]

-

Organocatalysts: Recent research has also focused on the use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), for the transesterification of DMC.[11] These catalysts can offer high activity under mild conditions.

The choice between these catalytic systems will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations.

Experimental Protocol: A Validated Approach

The following protocol is a representative example of the synthesis of this compound using potassium carbonate as the catalyst. This method has been reported to yield the product in high purity and good yield.[7]

Materials and Equipment

-

Reactants: Benzyl alcohol (reagent grade), Dimethyl carbonate (reagent grade)

-

Catalyst: Potassium carbonate (anhydrous)

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, filtration apparatus, rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol (1.0 g, 9.3 mmol), dimethyl carbonate (30 mL), and potassium carbonate (2.6 g, 18.5 mmol).[7]

-

Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.[7] Maintain these conditions for 15 hours.[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Filter the solid base (potassium carbonate) from the reaction mixture. Remove the excess dimethyl carbonate from the filtrate under reduced pressure using a rotary evaporator.[7]

-

Product Isolation: The remaining residue is this compound. The reported purity for this procedure is 98% with a yield of 83% (1.28 g).[7]

Reaction Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Influence of Reaction Parameters

The successful synthesis of this compound is contingent on the careful control of several reaction parameters.

Temperature

Temperature plays a critical role in this reaction. While the transesterification to form BMC can occur at temperatures around 90 °C, higher temperatures can lead to subsequent reactions.[7] For instance, at temperatures of 165-200 °C, particularly in the presence of faujasite catalysts, the initially formed BMC can undergo decarboxylation to yield benzyl methyl ether.[6][7] Therefore, for the selective synthesis of BMC, maintaining a moderate temperature is crucial.

Catalyst Loading

The amount of catalyst used can influence the reaction rate. A higher catalyst loading will generally lead to a faster reaction. However, an excessive amount of catalyst can complicate the work-up and may not provide a significant improvement in yield. The optimal catalyst loading should be determined empirically for a given set of reaction conditions.

Molar Ratio of Reactants

Dimethyl carbonate is often used in large excess to serve as both a reactant and a solvent.[6] This high concentration of one reactant drives the equilibrium towards the formation of the product, this compound, in accordance with Le Chatelier's principle.

Data Summary

| Parameter | Value | Reference |

| Product | This compound | [5] |

| CAS Number | 13326-10-8 | [3][5] |

| Molecular Formula | C9H10O3 | [3][][5] |

| Molecular Weight | 166.17 g/mol | [3][5] |

| Reactants | Benzyl Alcohol, Dimethyl Carbonate | [7] |

| Catalyst | Potassium Carbonate | [7] |

| Reaction Temperature | 90 °C | [7] |

| Reaction Time | 15 hours | [7] |

| Yield | 83% | [7] |

| Purity | 98% | [7] |

Conclusion

The synthesis of this compound from dimethyl carbonate and benzyl alcohol is a robust and efficient transesterification reaction. The choice of catalyst and the careful control of reaction parameters, particularly temperature, are paramount to achieving high yields and selectivity. The use of simple base catalysts like potassium carbonate offers a straightforward and effective method for laboratory-scale synthesis. For industrial applications, the development of heterogeneous catalytic systems may offer advantages in terms of catalyst recovery and process sustainability. This guide provides a solid foundation for researchers and professionals to successfully implement and adapt this important transformation in their work.

References

-

Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73-79. [Link]

-

Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m. IRIS, [Link]

-

Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry. [Link]

-

ResearchGate. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers | Request PDF. ResearchGate. [Link]

- Google Patents. (n.d.). CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.

-

ResearchGate. (n.d.). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate | Request PDF. ResearchGate. [Link]

-

PubMed Central. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. PubMed Central. [Link]

-

Neliti. (n.d.). studies on kinetics of dimethyl carbonate synthesis. Neliti. [Link]

-

PubMed. (2024). Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis. PubMed. [Link]

-

National Institutes of Health. (n.d.). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow—Lessons from Thermodynamics and the Importance of Catalyst Stability. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound | C9H10O3 | CID 11182814. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 13326-10-8 [smolecule.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C9H10O3 | CID 11182814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iris.unive.it [iris.unive.it]

- 7. The methylation of benzyl -type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) DOI:10.1039/B707774B [pubs.rsc.org]

- 8. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Benzyl Methyl Carbonate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: Positioning Benzyl Methyl Carbonate in Modern Organic Synthesis

This compound (BMC) is a versatile and increasingly important reagent in organic synthesis, valued for its dual functionality and favorable safety profile compared to traditional reagents. As an unsymmetrical carbonate ester, it uniquely combines the reactivity of a methylating agent with the utility of a benzyl protecting group precursor. This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound, alongside detailed experimental protocols and an examination of its applications, particularly within the realm of drug discovery and development. For researchers and process chemists, understanding the nuances of BMC's reactivity and handling is key to leveraging its full potential in the synthesis of complex molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective application in the laboratory.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Carbonic acid, methyl phenylmethyl ester; Carbonic acid, benzyl methyl ester | [1][] |

| CAS Number | 13326-10-8 | [1][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Clear, colorless oil | [3] |

| Boiling Point | 230.97 °C at 760 mmHg | [] |

| Density | 1.118 g/cm³ | [] |

| Melting Point | Data not available | N/A |

| Refractive Index (n²⁰/D) | Data not available | N/A |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the methyl, benzyl, and aromatic protons.

-

δ ~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group (-OCH₃).

-

δ ~5.1 ppm (s, 2H): This singlet is assigned to the two benzylic protons (-OCH₂Ph).

-

δ ~7.3-7.4 ppm (m, 5H): This multiplet represents the five protons of the aromatic phenyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

-

δ ~55 ppm: Attributed to the methyl carbon (-OCH₃).

-

δ ~70 ppm: Corresponds to the benzylic carbon (-OCH₂Ph).

-

δ ~128-135 ppm: A series of signals representing the carbons of the phenyl group.

-

δ ~155 ppm: The characteristic chemical shift for the carbonyl carbon of the carbonate group (C=O).

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays key absorption bands indicative of its functional groups.

-

~3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

-

~1750 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of the carbonate group.[4]

-

~1250 cm⁻¹: C-O stretching vibrations of the ester linkages.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

m/z = 166: Molecular ion peak [M]⁺.

-

m/z = 91: A prominent peak corresponding to the benzyl cation [C₇H₇]⁺, formed by benzylic cleavage. This is often the base peak.

-

Other fragments: Loss of methoxy or carbonate groups can also be observed.

Synthesis and Reactivity

This compound is primarily synthesized through the transesterification of dimethyl carbonate (DMC) with benzyl alcohol. This method is favored for its greener profile, avoiding the use of highly toxic phosgene.[5]

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via transesterification.

The reactivity of this compound is characterized by two primary pathways, dictated by the nature of the nucleophile and the reaction conditions.

-

Methylation: Nucleophiles can attack the methyl group, leading to methylation of the substrate and formation of a benzyl carbonate anion, which can subsequently decompose. This makes BMC a valuable methylating agent.[6]

-

Transesterification/Carboxybenzylation: Attack at the carbonyl carbon can lead to the transfer of the benzyloxycarbonyl group, which is useful in the synthesis of other carbonates or as a protecting group for amines and alcohols.[5]

Diagram 2: Reactivity Pathways of this compound

Caption: Dual reactivity of this compound.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool for synthetic chemists, particularly in the pharmaceutical industry.

-

Green Methylating Agent: As a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate, BMC is employed in various methylation reactions.[6]

-

Protecting Group Chemistry: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry. While benzyl chloroformate is the classical reagent for this purpose, BMC can serve as a precursor or reagent in alternative, milder protection strategies.

-

Enzyme Inhibitor Synthesis: this compound is utilized as a building block in the design and synthesis of inhibitors for serine and thiol proteases, which are important targets in various disease states.[3]

-

Pharmaceutical Synthesis: BMC is used as a reagent in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be used in the preparation of α-methylphenylacetic acid, a key intermediate for several non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylpropanoic acid class, such as ibuprofen and ketoprofen.[7]

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the literature and describes the synthesis via transesterification.[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1.0 eq), dimethyl carbonate (large excess, e.g., 10-20 eq, also serves as solvent), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate. Remove the excess dimethyl carbonate and the methanol byproduct under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: General Protocol for O-Methylation of Phenols

This protocol illustrates the use of a carbonate as a methylating agent, with this compound being a potential, though less common, alternative to Dimethyl Carbonate in similar DBU-catalyzed systems.[9]

-

Reaction Setup: In a vial, dissolve the phenolic substrate (1.0 eq) in an excess of a methyl carbonate like dimethyl carbonate (which acts as both solvent and reagent).

-

Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution.

-

Reaction Conditions: Seal the vial and heat the mixture to 90 °C with stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with 1N HCl solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methylated product. Purify by column chromatography on silica gel if necessary.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicology: Detailed toxicological data is limited. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.[]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable reagent with a growing role in modern organic synthesis. Its dual reactivity as a methylating agent and a source for the benzyloxycarbonyl group, combined with its synthesis from greener starting materials, makes it an attractive choice for both academic research and industrial applications. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, equipping researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile compound in their synthetic endeavors.

References

- Selva, M., et al. (2005). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 7(1), 59-65.

-

Selva, M., et al. (2005). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (top) and 13 C (bottom) NMR spectra of cellulose-benzyl-carbonate in DMSO (d6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Ciriminna, R., et al. (2014).

-

Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C9H10O3 | CID 11182814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13326-10-8 [chemicalbook.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid - Google Patents [patents.google.com]

- 8. iris.unive.it [iris.unive.it]

- 9. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl Methyl Carbonate (CAS 13326-10-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Versatility of Benzyl Methyl Carbonate

This compound (BMC), with the CAS number 13326-10-8, is a versatile organic compound that has garnered significant interest in synthetic chemistry. Its unique structure, combining a benzyl group and a methyl carbonate moiety, bestows it with a diverse range of applications, from a greener alternative for benzylation and methylation reactions to its role as a crucial protecting group in the synthesis of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, delving into its synthesis, characterization, reactivity, and applications, with a strong emphasis on the underlying chemical principles and practical experimental protocols.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 13326-10-8 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Boiling Point | 230.97 °C at 760 mmHg | [4] |

| Density | 1.118 g/cm³ | [4] |

| Solubility | Soluble in organic solvents, low solubility in water | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum of BMC is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, and the methyl protons of the carbonate group. Based on typical chemical shift values, the following assignments can be predicted:

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Predicted chemical shifts are as follows:

The IR spectrum of BMC is characterized by strong absorption bands indicative of its functional groups. Key expected peaks include:

-

C=O stretch (carbonate): A strong, sharp peak around 1750-1740 cm⁻¹[9][10]

-

C-O stretch: Strong absorptions in the 1250-1000 cm⁻¹ region[9][10]

-

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region[9][10]

Synthesis of this compound

The most common and environmentally benign method for synthesizing this compound is the transesterification of dimethyl carbonate (DMC) with benzyl alcohol. This approach avoids the use of hazardous reagents like phosgene.

Reaction Mechanism: Base-Catalyzed Transesterification

The base-catalyzed transesterification proceeds via a nucleophilic acyl substitution (BAc2) mechanism. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion, which then attacks the electrophilic carbonyl carbon of dimethyl carbonate.

Caption: Base-catalyzed transesterification mechanism for BMC synthesis.

Experimental Protocol: Synthesis using Potassium Carbonate

This protocol details a reliable and scalable method for the synthesis of this compound.

Materials:

-

Benzyl alcohol

-

Dimethyl carbonate (DMC)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzyl alcohol (1.0 eq).

-

Add an excess of dimethyl carbonate, which serves as both a reactant and a solvent. A 10-30 fold molar excess is common.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Heat the reaction mixture to reflux (the boiling point of DMC is 90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid potassium carbonate.

-

Remove the excess dimethyl carbonate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Work-up and Purification:

-

For a non-chromatographic work-up, after removing the excess DMC, the residue can be dissolved in an organic solvent like dichloromethane, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the purified product.

Alternative Catalytic Systems

While potassium carbonate is a cost-effective and efficient catalyst, other systems have been explored to enhance reaction rates and selectivity.

-

Zeolites: Sodium-exchanged faujasites (NaX and NaY) have been shown to catalyze the reaction at higher temperatures (165–200 °C)[4][11]. The acid-base properties of the zeolite surface are believed to facilitate the reaction[4][11].

-

Ionic Liquids: Certain ionic liquids can act as effective and recyclable catalysts for the transesterification, potentially offering advantages in terms of catalyst separation and reuse[12].

Reactivity and Applications of this compound

This compound is a versatile reagent with applications stemming from its ability to act as a source of benzyl and methyl groups, as well as its use as a protecting group.

Benzylating Agent

BMC can be used as a benzylating agent for various nucleophiles, offering a milder alternative to traditional benzylating agents like benzyl halides.

The benzylation of phenols using BMC can be achieved under basic conditions, similar to the Williamson ether synthesis.

Hypothetical Protocol for O-Benzylation of Phenol:

-

In a round-bottom flask, dissolve the phenol (1.0 eq) and potassium carbonate (1.5 eq) in an aprotic polar solvent such as DMF or acetonitrile.

-

Add this compound (1.1 - 1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography to yield the corresponding benzyl ether.

Protecting Group for Amines

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. While benzyl chloroformate (Cbz-Cl) is the traditional reagent for introducing the Cbz group, BMC presents a potentially safer and more environmentally friendly alternative.

| Feature | This compound (BMC) | Benzyl Chloroformate (Cbz-Cl) |

| Reactivity | Less reactive, may require heating | Highly reactive, often used at 0 °C |

| Byproducts | Methanol and CO₂ (from in situ generated methyl carbonic acid) | HCl (requires a base to neutralize) |

| Safety | Generally considered safer | Lachrymator, corrosive, and moisture sensitive[3][13] |

| Handling | Easier to handle | Requires careful handling in a fume hood |

This protocol is based on the principles of amine protection using carbamates and is a scientifically sound, albeit hypothetical, application of BMC.

Materials:

-

Amine substrate

-

This compound (BMC)

-

A suitable base (e.g., a non-nucleophilic organic base like DBU or a strong inorganic base like NaH)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

-

Dissolve the amine (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Add the base (1.1 - 1.5 eq).

-

Add this compound (1.1 - 1.2 eq).

-

Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC.

-

After the reaction is complete, quench the reaction carefully (e.g., with water if a non-aqueous work-up is planned).

-

Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.

-

Purify the N-Cbz protected amine by column chromatography or recrystallization.

Caption: General workflow for the N-protection of amines using BMC.

Other Applications

-

Inhibitor Design: this compound has been utilized in the design of inhibitors for serine and thiol proteases.

-

Intermediate in Synthesis: It serves as a key intermediate in the synthesis of other carbonates, such as dibenzyl carbonate.

Thermal Stability and Safety Considerations

Thermal Stability

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood[4].

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[4]. Keep the container tightly closed.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention[4].

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as a greener alternative for benzylation and as a potentially safer Cbz-protecting agent makes it an attractive choice for researchers and drug development professionals. The straightforward synthesis from readily available materials further enhances its appeal. Future research may focus on expanding its applications, developing more efficient catalytic systems for its synthesis and use, and further elucidating its reactivity profile with a broader range of nucleophiles. As the principles of green chemistry become increasingly important, the adoption of reagents like this compound is expected to grow, contributing to more sustainable and safer chemical practices.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73-79.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Mastering Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2023). DFT Investigations of the Reaction Mechanism of Dimethyl Carbonate Synthesis from Methanol and CO on Various Cu Species in Y Zeolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol using Recyclable Li/NaY Zeolite. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

PubMed Central. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of lithium methyl carbonate (a); surface film formed by.... Retrieved from [Link]

-

AZoM. (2024). Thermogravimetric Analysis of an Unidentified Polymer. Retrieved from [Link]

-

Getty Museum. (n.d.). Learner. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600.... Retrieved from [Link]

Sources

- 1. This compound | C9H10O3 | CID 11182814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. reddit.com [reddit.com]

- 10. getty.edu [getty.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Benzyl Chloroformate [commonorganicchemistry.com]

Executive Summary: Unveiling a Versatile Synthetic Intermediate

An In-depth Technical Guide to Benzyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This compound (BMC), systematically named This compound under IUPAC nomenclature, is a key organic compound that serves as a versatile and environmentally conscious reagent in modern organic synthesis.[1][2] With the chemical formula C₉H₁₀O₃ and CAS Number 13326-10-8, this asymmetric carbonate has garnered significant attention for its utility as a precursor for benzylation, methylation, and methoxycarbonylation reactions.[1][3] Its applications are particularly relevant in the pharmaceutical industry, where it functions as a stable intermediate for introducing the critical benzyloxycarbonyl (Cbz) protecting group and as a scaffold in the design of enzyme inhibitors. This guide provides a comprehensive overview of its chemical properties, green synthesis protocols, and core applications in drug development, emphasizing the scientific rationale behind its use.

Core Properties and Identification

A foundational understanding of a reagent begins with its fundamental physicochemical properties and unambiguous identification.

Nomenclature and Structure

-

Synonyms: Carbonic acid, methyl phenylmethyl ester; Carbonic acid, benzyl methyl ester[1][4]

-

CAS Number: 13326-10-8[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: 166.17 g/mol [1]

-

SMILES: COC(=O)OCC1=CC=CC=C1[1]

Physicochemical Data

The physical properties of this compound are critical for its handling, reaction setup, and purification. It is typically supplied as a clear, colorless oil.[5]

| Property | Value | Source(s) |

| Appearance | Clear Colorless Oil | [5] |

| Molecular Weight | 166.17 g/mol | [1] |

| Density | 1.118 g/cm³ (Predicted) | [2] |

| Boiling Point | 230.97 °C at 760 mmHg | [2] |

| 140-143 °C at 42 Torr | [5] | |

| Storage Temperature | -20°C (Freezer) | [5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |

Green Synthesis: A Sustainable Approach

The synthesis of this compound is a prime example of the shift towards greener, more sustainable chemical manufacturing. The preferred industrial and laboratory method is the base-catalyzed transesterification of dimethyl carbonate (DMC) with benzyl alcohol.

The Rationale for a Phosgene-Free Route

Historically, many carbonates were synthesized using phosgene or its derivatives (e.g., chloroformates). These reagents are acutely toxic and pose significant handling and environmental risks. Dimethyl carbonate, in contrast, is a well-established green reagent; it is non-toxic, biodegradable, and the only byproduct of the reaction is methanol, which can be recycled.[3] This approach avoids hazardous materials and improves the atom economy of the process.

Synthesis Pathway Diagram

Caption: Protection/Deprotection workflow using a Cbz group.

This hydrogenolysis pathway is highly selective (orthogonal) and does not affect many other protecting groups (e.g., Boc, Fmoc) or sensitive functionalities like esters and amides, making it invaluable in complex syntheses. [5][6]

Intermediate in API Synthesis

This compound serves as a versatile intermediate for introducing benzyl and methyl groups into target molecules. [3]This is crucial for building the carbon skeleton of Active Pharmaceutical Ingredients (APIs). For example, it can be used in palladium-catalyzed cross-coupling reactions to form diarylmethanes, a common motif in medicinal chemistry. [7]

Scaffold for Enzyme Inhibitor Design

The structure of BMC makes it a useful building block for designing inhibitors of enzymes, particularly serine and thiol proteases. [4][5]The carbonate moiety can mimic the transition state of peptide bond hydrolysis, while the benzyl group can be tailored to fit into hydrophobic pockets of an enzyme's active site. Researchers can modify the benzyl or methyl portions of the molecule to create a library of compounds for screening against therapeutic targets.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles conforming to EN166 or NIOSH standards. [8]Avoid contact with skin and eyes and prevent the formation of aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a freezer at -20°C is recommended. [5]Keep away from strong oxidizing agents, as they are incompatible.

-

First Aid:

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air and consult a doctor if symptoms arise.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a quintessential example of a modern synthetic reagent: effective, versatile, and aligned with the principles of green chemistry. Its confirmed IUPAC name, This compound , belies its multifaceted role in advanced organic synthesis. For professionals in drug discovery and development, BMC offers a reliable method for introducing the workhorse Cbz protecting group, acts as a key intermediate for constructing complex molecular architectures, and provides a foundational scaffold for inhibitor design. Its sustainable synthesis route further enhances its value, making it a responsible choice for both laboratory-scale research and industrial production.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11182814, this compound. Retrieved from [Link].

-

Selva, M., & Perosa, A. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73-79. Available at: [Link]

-

Total Synthesis (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link].

-

ResearchGate (n.d.). (a, b) 1 H and 13 C NMR of cellulose benzyl carbonate in DMSO (d 6 ). Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Protecting Groups. Retrieved from [Link].

-

Common Organic Chemistry (n.d.). Benzyl Protection. Retrieved from [Link].

-

Request PDF (n.d.). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate. Retrieved from [Link].

-

Request PDF (n.d.). Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry. Retrieved from [Link].

-

Master Organic Chemistry (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link].

-

StudySmarter (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link].

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Master Organic Chemistry (2018). Installation and Removal of The CBz (or “Z”) Carbamate Protecting Group. Retrieved from [Link].

Sources

- 1. This compound | C9H10O3 | CID 11182814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.unive.it [iris.unive.it]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

An In-Depth Technical Guide to the Key Synthetic Intermediate Applications of Benzyl Methyl Carbonate

Abstract

Benzyl Methyl Carbonate (BMC) has emerged as a pivotal and versatile intermediate in modern organic synthesis. Its unique trifunctional reactivity as a benzylating, methoxycarbonylating, and methylating agent, often in concert with its precursor dimethyl carbonate (DMC), has positioned it as a cornerstone reagent in pharmaceutical, agrochemical, and materials science. This guide provides an in-depth technical analysis of BMC's core applications, grounded in mechanistic principles and field-proven methodologies. We will explore its role as a superior alternative to hazardous traditional reagents, detailing its application in protecting group strategies, the synthesis of complex molecular scaffolds, and its function as a precursor to other valuable carbonates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.

Introduction: this compound - A Modern Synthetic Workhorse

This compound (C₉H₁₀O₃, CAS No: 13326-10-8) is an unsymmetrical carbonate ester that offers a compelling combination of stability and targeted reactivity.[1] Its significance in contemporary organic chemistry is intrinsically linked to the principles of green chemistry. BMC is frequently synthesized from or used in conjunction with dimethyl carbonate (DMC), a non-toxic, biodegradable reagent that has replaced hazardous compounds like phosgene and dimethyl sulfate in many industrial processes.[2][3][4]

The reactivity of BMC is governed by the electrophilic nature of its carbonyl carbon and the two distinct alkoxy groups. Nucleophilic attack can occur at the methyl group, the benzyl group, or the carbonyl carbon, leading to methylation, benzylation, or methoxycarbonylation, respectively. The specific outcome is highly dependent on the choice of nucleophile, catalyst, and reaction conditions, offering a tunable reactivity profile that is invaluable for complex syntheses.[1][5]

Synthesis of this compound

The most common and environmentally benign route to BMC is the transesterification of benzyl alcohol with dimethyl carbonate.[5][6][7] This reaction can be catalyzed by a base, such as potassium carbonate, and can be controlled to favor the formation of BMC over the symmetrical dibenzyl carbonate.[5]

-

From Benzyl Alcohol and Dimethyl Carbonate: BnOH + MeOCOOMe ⇌ BnOCOOMe + MeOH

-

From Benzyl Alcohol and Methyl Chloroformate: BnOH + ClCOOMe → BnOCOOMe + HCl[5]

-

From Benzyl Chloride and Sodium Methyl Carbonate: BnCl + NaOCOOMe → BnOCOOMe + NaCl[5]

The synthesis via DMC is particularly advantageous as it avoids the generation of corrosive byproducts like HCl.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [8] |

| Appearance | Clear Colorless Oil[7] |

| Boiling Point | 140-143 °C @ 42 Torr[7] |

| Density | ~1.118 g/cm³[7] |

| Storage Temp. | -20°C Freezer[7] |

Core Application: A Trifecta of Reactivity

The synthetic utility of BMC stems from its ability to act as a selective electrophile, enabling three primary classes of transformations.

Benzylation Reactions: A Stable Protecting Group and Synthetic Linchpin

The benzyl group is one of the most widely used protecting groups for alcohols and amines in multi-step synthesis, prized for its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[5][9] BMC serves as an efficient benzylating agent, particularly for phenols.

A notable application is the palladium-catalyzed decarboxylative etherification, where aryl benzyl carbonates (formed in situ or separately) yield aryl benzyl ethers.[10] More directly, the palladium-catalyzed nucleophilic substitution of BMC with phenols provides a direct route to these valuable products.[10]

Diagram 1: Catalytic cycle for Pd-catalyzed O-benzylation of phenols with BMC.

Experimental Protocol: Palladium-Catalyzed Benzylation of Phenol

-

System Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the phenol substrate (1.0 mmol), Palladium(0) catalyst (e.g., 2 mol% Pd(η³-C₃H₅)Cp), and a suitable ligand (e.g., 4 mol% DPEphos).

-

Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents) and an appropriate solvent (e.g., Toluene, 5 mL).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure aryl benzyl ether.[10]

Causality Note: The use of a palladium catalyst is crucial as it facilitates the activation of the C-O bond of the carbonate through an oxidative addition/reductive elimination cycle. The choice of ligand (e.g., DPEphos) is critical for stabilizing the palladium intermediates and promoting high yields.[10]

Methoxycarbonylation Reactions: Building Carbamates and Beyond

BMC can function as a methoxycarbonylating agent, transferring the -C(O)OMe group to a nucleophile. This is particularly relevant in the synthesis of carbamates from amines, which are important functional groups in pharmaceuticals and precursors for isocyanates. In reactions involving primary amines and DMC, BMC can be a key intermediate.[2][5]

A green and efficient method for the selective methoxycarbonylation of benzylic alcohols to their corresponding benzyl methyl carbonates utilizes DMC in a continuous flow system with an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[11] This demonstrates that BMC itself is a valuable synthetic target under specific "green" conditions.

Diagram 2: Workflow for continuous flow synthesis of BMC.

This process achieves high conversion and selectivity under mild conditions, showcasing a modern approach to synthesizing BMC as a stable, less toxic surrogate for reagents like benzyl chloroformate.[11]

Role in Methylation Reactions

While BMC can act as a methylating agent, its role is often discussed in the context of its precursor, dimethyl carbonate (DMC).[1] DMC is a premier "green" methylating agent that replaces toxic methyl halides and dimethyl sulfate.[3] In DMC-mediated reactions, two competing pathways exist for a nucleophile: methylation (attack at the methyl group) and methoxycarbonylation (attack at the carbonyl group).

The reaction of benzyl alcohol with DMC provides a classic example of this dichotomy.

-

With a conventional base like K₂CO₃, the reaction favors transesterification, yielding this compound.[12]

-

With zeolite catalysts (e.g., NaY or NaX faujasites) at higher temperatures (165-200 °C), the reaction proceeds via a different mechanism to yield the methylated product, benzyl methyl ether.[12][13][14]

Table 1: Catalyst-Dependent Selectivity in Benzyl Alcohol + DMC Reaction

| Catalyst | Temperature (°C) | Major Product | Product Type | Yield (%) | Reference |

| K₂CO₃ | ~200 | This compound | Transesterification | High | [12] |

| NaY Faujasite | 200 | Benzyl Methyl Ether | Methylation | up to 98% | [12][13] |

Insight: This catalyst-dependent selectivity is a powerful tool. The zeolite's surface properties and pore structure facilitate a methylation pathway, likely involving the decomposition of an intermediate carbonate species on the catalyst surface, whereas the homogenous base promotes a classical transesterification equilibrium.[12][13] This understanding allows scientists to selectively synthesize either BMC or the corresponding methyl ether from the same starting materials.

Application in Pharmaceutical and Fine Chemical Synthesis

BMC's versatile reactivity makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.

Intermediate for Protease Inhibitors

A significant application of this compound is in the design and synthesis of inhibitors for serine and thiol proteases.[1][7][8] The molecular structure of BMC provides a scaffold that can be elaborated to mimic the natural substrates of these enzymes. By incorporating the benzyl carbonate moiety into a larger molecule, medicinal chemists can create compounds that bind to the active site of a protease, inhibiting its function. This is a crucial strategy in the development of drugs for a wide range of diseases.

Protecting Group in Peptide Synthesis

The benzyl group, readily introduced via BMC or related reagents, is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[15] In this orthogonal scheme, the temporary N-alpha Boc group is removed with mild acid (like TFA), while the more robust benzyl-based side-chain protecting groups remain intact until the final cleavage step with a strong acid like HF.[15]

While direct protocols for using BMC in SPPS are less common than using benzyl bromide, its role as a precursor and its connection to greener synthetic routes make it highly relevant.[] For instance, BMC can be used to prepare N-benzyloxycarbonyl (Cbz or Z) protected amino acids, another critical class of protecting groups in peptide chemistry.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area.[17]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including tightly fitting safety goggles, impervious gloves, and a lab coat.[17] If exposure limits are exceeded, a full-face respirator may be necessary.

-

Fire Safety: Use non-sparking tools and take precautionary measures against static discharge.[17][18] Suitable extinguishing media include CO₂, dry chemical, or foam.[18]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from heat, sparks, and open flames.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[18]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[18][19] If inhaled, move to fresh air. If swallowed, rinse mouth with water and get medical attention.[19]

While BMC is considered a safer alternative to many traditional reagents, it is essential to consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is far more than a simple carbonate ester; it is a strategic and versatile intermediate that embodies the principles of modern, efficient, and safer chemical synthesis. Its ability to function as a benzylating, methoxycarbonylating, and methylating agent, combined with its favorable environmental profile, ensures its continued and expanding role in both academic research and industrial applications. For drug development professionals and synthetic chemists, mastering the reactivity of BMC opens new avenues for the streamlined construction of complex molecules, from protected peptides to potent enzyme inhibitors. As the demand for sustainable chemical processes grows, the importance of intermediates like this compound will only increase.

References

-

Selva, M., Tundo, P., & Perosa, A. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Benzyl 1-methylhydrazinecarboxylate. Retrieved from [Link]

-

Moleqube. (n.d.). Buy this compound | 13326-10-8. Retrieved from [Link]

-

Selva, M., Tundo, P., & Perosa, A. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry. Retrieved from [Link]

-

Nuño, M., et al. (2020). Continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate. Request PDF on ResearchGate. Retrieved from [Link]

-

British Pharmacopoeia. (2013). Safety data sheet. Retrieved from [Link]

-

Selva, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers. Request PDF on ResearchGate. Retrieved from [Link]

-

Tundo, P., Trotta, F., & Moraglio, G. (1989). The addition reaction of dialkyl carbonates to ketones. Gazzetta Chimica Italiana. Retrieved from [Link]

- Google Patents. (2020). CN110872237A - Application of novel methyl carbonate methylation catalyst in preparation of α -methylphenylacetic acid.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Isied, S. S. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

Tundo, P., et al. (n.d.). DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. IRIS UNIVE. Retrieved from [Link]

-

Zhang, H., et al. (2019). Carboxylic Anhydride Synthesis from γ-Benzyl-l-glutamate and Dimethyl Carbonate. Organic Letters. Retrieved from [Link]

-

Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. PubMed. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Tundo, P., & Selva, M. (2002). Dimethyl carbonate: a modern green reagent and solvent. IRIS UNIVE. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]

-

Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Request PDF on ResearchGate. Retrieved from [Link]

-

Sahnoun, H., et al. (2019). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Retrieved from [Link]

Sources

- 1. Buy this compound | 13326-10-8 [smolecule.com]

- 2. iris.unive.it [iris.unive.it]

- 3. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unive.it [iris.unive.it]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 13326-10-8 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Benzyl group - Wikipedia [en.wikipedia.org]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. iris.unive.it [iris.unive.it]

- 13. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. pharmacopoeia.com [pharmacopoeia.com]

Benzyl Methyl Carbonate: A Versatile and Sustainable Precursor for Modern Benzylation Reactions

Abstract

In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign methodologies is paramount. This technical guide provides an in-depth exploration of benzyl methyl carbonate (BMC) as a superior precursor for benzylation reactions, a cornerstone transformation in pharmaceutical and fine chemical synthesis. We will delve into the mechanistic intricacies of both palladium-catalyzed and base-mediated benzylation protocols, offering field-proven insights into reaction optimization and substrate scope. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of BMC over traditional, more hazardous benzylating agents. Detailed experimental workflows, quantitative data, and visual representations of reaction mechanisms are provided to facilitate the practical application of this versatile reagent.

Introduction: The Benzyl Group and the Need for Greener Reagents

The benzyl group is a ubiquitous protecting group and a fundamental structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. Traditionally, the introduction of a benzyl group has been accomplished using benzyl halides, such as benzyl bromide or chloride. While effective, these reagents are fraught with challenges, including high toxicity, lachrymatory properties, and the generation of stoichiometric amounts of halide waste.[1] The principles of green chemistry compel the development of safer and more sustainable alternatives.

This compound (BMC) has emerged as a compelling solution to these challenges. As a readily available and stable liquid, BMC offers a safer handling profile and, upon reaction, generates benign byproducts such as methanol and carbon dioxide.[2] This guide will illuminate the practical advantages and diverse applications of BMC in modern benzylation chemistry.

Mechanistic Pathways: A Dichotomy of Activation

The efficacy of this compound as a benzylation agent stems from its ability to be activated through distinct mechanistic pathways, primarily palladium-catalyzed and base-mediated routes. Understanding these mechanisms is crucial for tailoring reaction conditions to specific substrates and desired outcomes.

Palladium-Catalyzed Benzylation: A Decarboxylative Approach

Palladium catalysis offers a mild and highly selective method for the benzylation of a variety of nucleophiles using BMC. The generally accepted mechanism involves a decarboxylative cross-coupling process.

The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to the this compound, forming a π-benzylpalladium(II) intermediate. This step is often facilitated by the choice of ligand on the palladium catalyst, with ligands bearing large bite angles, such as DPEphos, showing high efficacy.[3] In the presence of a suitable nucleophile, such as an indole or an active methylene compound, this intermediate undergoes nucleophilic attack on the benzyl group, followed by reductive elimination to furnish the benzylated product and regenerate the palladium(0) catalyst. The driving force for this reaction is the irreversible loss of carbon dioxide and the formation of a stable methoxide species.

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BMC [label="Benzyl Methyl\nCarbonate (BMC)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate_A [label="π-Benzyl-Pd(II)-OMe\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu-H)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonated_Nu [label="Deprotonated\nNucleophile (Nu-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzylated_Product [label="Benzylated Product\n(Nu-Benzyl)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="MeOH + CO₂", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> Intermediate_A [label=" Oxidative\n Addition"]; BMC -> Intermediate_A; Base -> Deprotonated_Nu; Nucleophile -> Deprotonated_Nu [label=" Deprotonation"]; Intermediate_A -> Benzylated_Product [label=" Nucleophilic Attack"]; Deprotonated_Nu -> Benzylated_Product; Benzylated_Product -> Pd0 [label=" Reductive\n Elimination"]; Intermediate_A -> Byproducts [label=" Decarboxylation"];

} .dot

Figure 1: Proposed mechanism for palladium-catalyzed benzylation using BMC.

Base-Mediated Benzylation: A Greener Williamson Ether Synthesis

In the absence of a transition metal catalyst, this compound can effectively benzylate nucleophiles under basic conditions. This pathway is particularly relevant for the benzylation of active methylene compounds and phenols.[4][5]

The reaction is initiated by the deprotonation of the nucleophile by a base, typically a carbonate such as K₂CO₃, to generate a more reactive nucleophilic anion.[2] This anion then attacks the benzylic carbon of BMC in an S_N2 fashion. A key feature of this mechanism is the subsequent fragmentation of the resulting intermediate, which leads to the formation of the benzylated product, methanol, and carbon dioxide. This process offers a significant advantage over traditional Williamson ether synthesis, as it avoids the use of hazardous alkyl halides and the formation of inorganic salt byproducts. The high selectivity for mono-alkylation observed with dialkyl carbonates is attributed to an initial carboxyalkylation followed by alkylation, which is a kinetically favored pathway over direct dialkylation.[2]

// Nodes Nucleophile [label="Active Methylene\nCompound (Nu-H)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Carbanion (Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BMC [label="Benzyl Methyl\nCarbonate (BMC)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Alkoxycarbonyl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Benzylated_Product [label="Benzylated Product\n(Nu-Benzyl)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="MeOH + CO₂ + Base-H⁺", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Nucleophile -> Anion [label=" Deprotonation"]; Base -> Anion; Anion -> Intermediate [label=" Nucleophilic Attack (S_N2)"]; BMC -> Intermediate; Intermediate -> Benzylated_Product [label=" Decarboxylation & Fragmentation"]; Intermediate -> Byproducts;

} .dot

Figure 2: Proposed mechanism for base-mediated benzylation using BMC.

Applications in Synthesis: A Broad Substrate Scope

The versatility of this compound is demonstrated by its successful application in the benzylation of a wide range of nucleophiles, which are crucial transformations in the synthesis of pharmaceuticals and other fine chemicals.

Benzylation of Active Methylene Compounds

Active methylene compounds, such as malonates and phenylacetonitriles, are readily benzylated using BMC under both palladium-catalyzed and base-mediated conditions. These reactions are highly valuable for the construction of carbon-carbon bonds. For instance, the palladium-catalyzed benzylation of malonates proceeds with high efficiency.[6] Similarly, the base-mediated benzylation of phenylacetonitrile using dibenzyl carbonate (a close analogue of BMC) in the presence of K₂CO₃ in DMF affords the mono-benzylated product in high yield and selectivity.[4][5]

Benzylation of Heterocycles

Nitrogen-containing heterocycles are prevalent in medicinal chemistry, and the benzylation of these scaffolds is a common strategy for structural modification. Palladium-catalyzed protocols have been successfully developed for the C3-benzylation of indoles using this compound.[3][4][7] These reactions proceed under mild conditions and exhibit excellent regioselectivity. Furthermore, the direct C-H benzylation of azoles with benzyl carbonates has been achieved using a palladium catalyst, providing a straightforward route to benzylated azole derivatives.[8][9]

Benzylation of Phenols

The protection of phenols as their benzyl ethers is a frequent operation in multi-step synthesis. This compound, in the presence of a palladium catalyst, facilitates the efficient O-benzylation of phenols under neutral conditions.[10] Alternatively, base-mediated benzylation of phenols with dibenzyl carbonate provides the corresponding benzyl ethers in high yields.[4][5]

| Substrate Class | Nucleophile Example | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Active Methylene | Phenylacetonitrile | K₂CO₃ | DMF | Reflux | 6 | 90 | [4][5] |

| Heterocycles | 2,3-Dimethylindole | [Pd(η³-C₃H₅)(cod)]BF₄ / DPEphos | THF | 50 | 24 | 83 | [3][4] |

| Phenols | Phenol | K₂CO₃ | DMF | Reflux | 2 | 93.5 | [4][5] |

| Azoles | Benzoxazole | Pd₂(dba)₃ / dppp | DMSO | 120 | 12 | 85 | [8][11] |

Table 1: Representative examples of benzylation reactions using benzyl carbonates.

Experimental Protocols: A Practical Guide

To facilitate the adoption of this compound in the laboratory, we provide detailed, step-by-step protocols for two representative benzylation reactions. These protocols are designed to be self-validating, with explanations for key steps and considerations for optimization.

Protocol 1: Palladium-Catalyzed C3-Benzylation of 2,3-Dimethylindole

This protocol is adapted from a literature procedure for the highly regioselective C3-benzylation of indoles.[3][4][7]

Materials:

-

2,3-Dimethylindole

-

This compound (BMC)

-

[Pd(η³-C₃H₅)(cod)]BF₄

-

Bis(2-diphenylphosphinophenyl)ether (DPEphos)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Triethylborane (BEt₃, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)(cod)]BF₄ (5 mol%) and DPEphos (6 mol%).

-

Add anhydrous THF and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

To this solution, add 2,3-dimethylindole (1.0 equiv).

-

In a separate vial, prepare a solution of this compound (1.2 equiv) in anhydrous THF.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv) to the Schlenk tube, followed by the dropwise addition of triethylborane (1.1 equiv, 1.0 M in THF). The use of BSA is proposed to silylate the methoxide byproduct and generate an amide anion that deprotonates the indole.[3]

-

Add the solution of this compound to the reaction mixture.

-

Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-benzyl-2,3-dimethyl-3H-indole.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst_Prep [label="Catalyst Pre-formation:\n[Pd(η³-C₃H₅)(cod)]BF₄ + DPEphos\nin THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Indole [label="Add 2,3-Dimethylindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Reagents [label="Add BSA and BEt₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_BMC [label="Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction at 50 °C for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\nQuench, Extract, Wash, Dry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification:\nFlash Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst_Prep; Catalyst_Prep -> Add_Indole; Add_Indole -> Add_Reagents; Add_Reagents -> Add_BMC; Add_BMC -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } .dot

Figure 3: Experimental workflow for palladium-catalyzed C3-benzylation of indole.

Protocol 2: Base-Mediated Benzylation of Phenylacetonitrile

This protocol is based on a well-established procedure for the selective mono-alkylation of active methylene compounds using dialkyl carbonates.[4][5]

Materials:

-

Phenylacetonitrile

-

Dibenzyl carbonate (or this compound)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylacetonitrile (1.0 equiv) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 equiv) to the solution. The use of a solid base simplifies the workup procedure.

-

Add dibenzyl carbonate (1.1 equiv) to the reaction mixture.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 2,3-diphenylpropanenitrile.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixing [label="Combine Phenylacetonitrile,\nK₂CO₃, and Dibenzyl Carbonate\nin DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reflux under Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\nAdd Water, Extract, Wash, Dry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification:\nDistillation or Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Mixing; Mixing -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } .dot

Figure 4: Experimental workflow for base-mediated benzylation of phenylacetonitrile.

Conclusion: A Step Towards Greener Synthesis